molecular formula C18H12O4 B12692116 6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione CAS No. 5248-11-3

6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione

Katalognummer: B12692116
CAS-Nummer: 5248-11-3
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: LLDOJHIQWQQUIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of two oxygen atoms and a biphenylene core, which contribute to its distinct chemical behavior .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and oxidation reactions to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as solvent choice and temperature, are critical in determining the outcome of these reactions .

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone-like compounds .

Wissenschaftliche Forschungsanwendungen

6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular signaling pathways. Its biphenylene core allows it to interact with enzymes and other proteins, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo[a,i]biphenylene-6,7-dione: A stereoisomer with similar properties but different spatial arrangement.

    Dibenzo[a,i]biphenylene: A related compound lacking the oxygen atoms, which affects its reactivity and applications.

Uniqueness

6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione stands out due to its unique combination of oxygen atoms and biphenylene core. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

5248-11-3

Molekularformel

C18H12O4

Molekulargewicht

292.3 g/mol

IUPAC-Name

9,14-dioxapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione

InChI

InChI=1S/C18H12O4/c19-17-15-13(9-5-1-3-7-11(9)21-17)14-10-6-2-4-8-12(10)22-18(20)16(14)15/h1-8,13-16H

InChI-Schlüssel

LLDOJHIQWQQUIQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3C4C(C3C(=O)O2)C(=O)OC5=CC=CC=C45

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.